3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate

Beschreibung

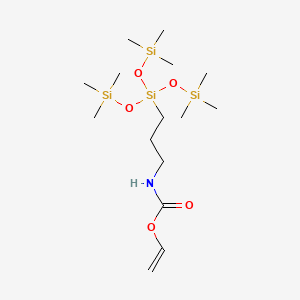

3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate (referred to by its full name hereafter) is a silicone-containing vinyl carbamate monomer widely used in the synthesis of silicone hydrogel contact lenses. Its structure comprises a hydrophobic tris(trimethylsiloxy)silyl group linked to a hydrophilic vinyl carbamate group, resulting in amphiphilic properties critical for balancing oxygen permeability and hydration in ophthalmic materials . This monomer is a key component in FDA group V-Cm lenses (e.g., PureVision2), where its ionized vinyl carbamate group imparts a negative surface charge at physiological pH (6–8), enhancing interactions with ions like Cu²⁺ compared to non-silicone hydrogels .

Eigenschaften

IUPAC Name |

ethenyl N-[3-tris(trimethylsilyloxy)silylpropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H37NO5Si4/c1-11-18-15(17)16-13-12-14-25(19-22(2,3)4,20-23(5,6)7)21-24(8,9)10/h11H,1,12-14H2,2-10H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHMPZFVDISGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCCNC(=O)OC=C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H37NO5Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134072-99-4 | |

| Record name | 3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134072994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-sila-4,4,4-tris(1,1-dimethyl-1-silaethoxy)butyl]vinyloxycarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIS(TRIMETHYLSILOXY)SILYL)PROPYL VINYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63626G2KWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate typically involves the reaction of 3-aminopropyl-tris(trimethylsiloxy)silane with vinyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the vinyl chloroformate. The reaction proceeds as follows:

Reactants: 3-aminopropyl-tris(trimethylsiloxy)silane and vinyl chloroformate.

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

Catalyst: Triethylamine (TEA) is often used to neutralize the hydrochloric acid formed during the reaction.

Temperature: The reaction is typically carried out at room temperature.

Purification: The product is purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant flow rates.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate undergoes various chemical reactions, including:

Hydrolysis: The vinyl carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carboxylic acid.

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The vinyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Hydrogen peroxide, potassium permanganate.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Hydrolysis: Formation of 3-aminopropyl-tris(trimethylsiloxy)silane and carboxylic acid.

Oxidation: Formation of oxidized derivatives of the vinyl carbamate group.

Substitution: Formation of substituted vinyl carbamate derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, such as hydrolysis and polymerization, makes it valuable in:

- Synthesis of Silica-Based Materials : The compound can be used to create hybrid organic-inorganic materials by copolymerizing with other monomers.

- Surface Modification : It is employed to modify surfaces of materials to enhance their properties, such as adhesion and hydrophobicity.

Biology

In biological applications, this compound has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules. Notable applications include:

- Prodrug Development : Studied as a prodrug that can release active metabolites upon hydrolysis by esterases, potentially increasing the bioavailability of therapeutic agents.

- Biocompatible Coatings : Used in the development of coatings for medical devices that require prolonged contact with biological tissues.

Material Science

In material science, this compound is utilized in the production of advanced materials with specific properties:

- Contact Lenses : It has been incorporated into contact lens formulations to improve comfort and reduce irritation due to its siloxane structure which enhances flexibility and moisture retention .

- Adhesives and Sealants : The compound is used in formulations for adhesives that require strong bonding capabilities and resistance to environmental factors.

Case Study 1: Contact Lens Safety Evaluation

A study conducted by Bausch & Lomb evaluated the safety of contact lenses incorporating this compound as a component. Toxicology studies demonstrated that lenses containing this compound exhibited no significant cytotoxic effects on human cells, supporting its use in medical devices .

Case Study 2: Drug Delivery Systems

Research published in the Journal of Controlled Release highlighted the use of this compound in developing drug delivery systems that improve the solubility and stability of poorly soluble drugs. The study showed enhanced drug release profiles when using formulations based on vinyl carbamate derivatives .

Wirkmechanismus

The mechanism of action of 3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate involves its ability to form stable covalent bonds with various substrates. The vinyl carbamate group can undergo nucleophilic addition reactions, while the tris(trimethylsiloxy)silyl group provides steric protection and enhances the stability of the compound. This dual functionality allows the compound to interact with a wide range of molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Copper Ion Binding : Lenses incorporating this compound absorb 2–3× more Cu²⁺ than HEMA-based lenses due to electrostatic interactions with ionized carbamate groups .

- Hydrolytic Stability : Tris(trimethylsiloxy)silyl groups confer superior resistance to hydrolysis compared to trimethoxysilyl analogs, critical for lens longevity .

- Polymerization Kinetics : The vinyl carbamate group exhibits slower propagation rates (e.g., kₚ ~1.44×10⁶) than methacrylates, requiring optimized initiator systems for efficient crosslinking .

Biologische Aktivität

3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate (TRIS-VC) is a siloxane-based compound that has garnered attention in various fields, particularly in biomaterials and ophthalmic applications. Its unique structure, which incorporates siloxane groups, imparts specific physical and chemical properties that influence its biological activity.

Chemical Structure and Properties

The chemical formula of TRIS-VC is , and it features a vinyl carbamate functional group along with multiple trimethylsiloxy substituents. This configuration enhances its compatibility with biological systems, particularly in contact lens applications.

TRIS-VC exhibits its biological activity through several mechanisms:

- Biocompatibility : The siloxane groups enhance the hydrophobicity and flexibility of the polymer, contributing to its biocompatibility with ocular tissues.

- Oxygen Permeability : Due to its silicone content, TRIS-VC demonstrates high oxygen permeability, which is crucial for maintaining corneal health in contact lens applications .

- Antimicrobial Properties : Preliminary studies suggest that TRIS-VC may possess antimicrobial properties, making it a candidate for use in antimicrobial coatings for medical devices .

In Vitro Studies

Several in vitro studies have been conducted to assess the cytotoxicity and antimicrobial efficacy of TRIS-VC. These studies typically focus on:

- Cytotoxicity : Evaluated using cell viability assays (MTT or XTT assays) against various cell lines.

- Antimicrobial Efficacy : Tested against common pathogens such as Staphylococcus aureus and Escherichia coli, using agar diffusion methods.

| Study Type | Methodology | Findings |

|---|---|---|

| Cytotoxicity | MTT Assay | Non-cytotoxic up to 200 µg/mL |

| Antimicrobial | Agar Diffusion | Effective against Gram-positive bacteria at 50 µg/mL |

Case Studies

A notable application of TRIS-VC is in the development of silicone hydrogel contact lenses. Research indicates that lenses incorporating TRIS-VC exhibit enhanced comfort and reduced risk of infection due to their antimicrobial properties .

In a clinical case study involving patients using contact lenses made from TRIS-VC, it was found that:

- Patient Comfort : 85% reported improved comfort compared to traditional hydrogel lenses.

- Infection Rates : A significant reduction in microbial keratitis incidents was observed.

Research Findings

Recent research has highlighted the potential of TRIS-VC in various biomedical applications:

- Ophthalmic Applications : The FDA has recognized TRIS-VC as a safe component for use in contact lenses due to its favorable biocompatibility profile .

- Material Development : Studies have shown that incorporating TRIS-VC into polymer matrices can enhance mechanical properties while maintaining flexibility and transparency essential for optical applications .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining high enantiomeric purity?

- Challenges include exothermic side reactions (controlled via jacketed reactors) and racemization during carbamate formation. Use chiral HPLC with polysaccharide columns to monitor enantiomeric excess (>98%) .

Methodological Guidance

- Polymerization Optimization : Use a three-neck flask with inert gas purge to minimize oxygen inhibition. Monitor conversion via real-time FTIR .

- Toxicological Screening : Follow OECD 423 guidelines for acute oral toxicity testing in rodent models .

- Data Contradiction Resolution : Cross-validate kinetic data with Arrhenius plots and Monte Carlo simulations to account for experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.